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Compound of Interest

Compound Name: Pyridazinediones-derivative-1

Cat. No.: B1663829 Get Quote

Disclaimer: "Pyridazinediones-derivative-1" is a generic placeholder. This technical guide

utilizes 6-phenyl-2H-pyridazin-3-one (CAS: 2166-31-6) as a representative molecule for this

class, hereafter referred to as PPD-1. The data and protocols presented are based on this

specific, well-characterized compound.

Introduction
The pyridazinone core is a six-membered heterocyclic scaffold containing two adjacent

nitrogen atoms, which has garnered significant interest in medicinal chemistry.[1][2]

Pyridazinone derivatives are recognized as versatile structures with a wide spectrum of

biological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and

antimicrobial properties.[1][3][4] Their therapeutic potential is largely influenced by their

physicochemical properties, which govern absorption, distribution, metabolism, and excretion

(ADME). This guide provides a detailed overview of the core physicochemical properties of the

representative compound PPD-1, outlines the experimental protocols for their determination,

and illustrates relevant biological pathways.

Core Physicochemical Properties of PPD-1
The fundamental physicochemical characteristics of a drug candidate are critical for predicting

its behavior in biological systems.[5] Key properties for PPD-1 have been determined

experimentally and are summarized below.
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Table 1: Summary of Physicochemical Data for PPD-1
Property Value Source

IUPAC Name 6-phenyl-2H-pyridazin-3-one [3]

CAS Number 2166-31-6 [3][6]

Molecular Formula C₁₀H₈N₂O [3][7]

Molar Mass 172.18 g/mol [3][7]

Appearance
White to bright yellow

crystalline solid
[4][6]

Melting Point 201-204 °C [6][7][8]

Lipophilicity (logP) 1.43690 [7]

Acid Diss. Constant (pKa) 11.05 ± 0.40 (Predicted) [6][8]

Aqueous Solubility
1.26 x 10⁻⁵ (mole fraction at

318.2 K)

Table 2: Solubility of PPD-1 in Various Pharmaceutical
Solvents at Different Temperatures (Mole Fraction, xe)
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Solvent T = 298.2 K T = 303.2 K T = 308.2 K T = 313.2 K T = 318.2 K

Water 0.81 x 10⁻⁵ 0.92 x 10⁻⁵ 1.05 x 10⁻⁵ 1.15 x 10⁻⁵ 1.26 x 10⁻⁵

Methanol 3.31 x 10⁻³ 3.86 x 10⁻³ 4.45 x 10⁻³ 4.89 x 10⁻³ 5.18 x 10⁻³

Ethanol 5.86 x 10⁻³ 6.45 x 10⁻³ 7.04 x 10⁻³ 7.61 x 10⁻³ 8.22 x 10⁻³

1-Butanol 1.61 x 10⁻² 1.75 x 10⁻² 1.87 x 10⁻² 1.99 x 10⁻² 2.11 x 10⁻²

Propylene

Glycol (PG)
1.01 x 10⁻² 1.14 x 10⁻² 1.25 x 10⁻² 1.37 x 10⁻² 1.50 x 10⁻²

PEG-400 3.01 x 10⁻¹ 3.28 x 10⁻¹ 3.56 x 10⁻¹ 3.84 x 10⁻¹ 4.12 x 10⁻¹

Dimethyl

Sulfoxide

(DMSO)

3.65 x 10⁻¹ 3.96 x 10⁻¹ 4.21 x 10⁻¹ 4.49 x 10⁻¹ 4.73 x 10⁻¹

Data

synthesized

from Shakeel

F, et al.,

Molecules,

2019.[3]

Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate characterization of drug

candidates. The following sections describe standard protocols for determining the key

physicochemical properties of PPD-1.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs, which is a key indicator of purity.[8]

Methodology:

Sample Preparation: A small quantity of dry, crystalline PPD-1 is finely powdered. The open

end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is
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tapped gently to pack the powder into the sealed end to a height of 1-2 mm.[7]

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb. This assembly is placed in a calibrated melting point

apparatus (e.g., a heated metal block or Thiele tube with oil bath).

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per

minute, especially when approaching the expected melting point.

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop

of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.

The melting point is reported as the T1-T2 range.[8]

Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous medium,

considered the gold standard for solubility measurement.

Methodology:

Preparation of Saturated Solution: An excess amount of solid PPD-1 is added to a vial

containing a specific volume of the aqueous medium (e.g., phosphate-buffered saline, pH

7.4). This ensures that a saturated solution is formed with undissolved solid remaining.

Equilibration: The vials are sealed and placed in a shaker or agitator within a temperature-

controlled water bath (e.g., 25 °C or 37 °C). The mixture is agitated for a prolonged period

(typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, the suspension is allowed to stand, followed by

centrifugation or filtration (using a sub-micron filter that does not adsorb the compound) to

separate the undissolved solid from the saturated aqueous solution.

Quantification: The concentration of PPD-1 in the clear, saturated supernatant is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.[3] A calibration curve is prepared using standard solutions of

known concentrations to ensure accurate quantification.
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Lipophilicity (logP) Determination (RP-HPLC Method)
Objective: To determine the octanol-water partition coefficient (logP), a measure of a

compound's lipophilicity, which influences its permeability across biological membranes. The

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a

rapid and reliable alternative to the traditional shake-flask method.

Methodology:

System Setup: An RP-HPLC system equipped with a C18 column is used. The mobile phase

typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or

acetonitrile).

Reference Standards: A series of reference compounds with known logP values are

selected. These standards should bracket the expected logP of the test compound.

Chromatographic Analysis:

The retention time (t₀) of a non-retained compound (e.g., uracil) is determined.

Each reference compound and the test compound (PPD-1) are injected separately, and

their retention times (tᵣ) are recorded under identical isocratic conditions.

Calculation and Correlation:

For each compound, the capacity factor (k) is calculated using the formula: k = (tᵣ - t₀) / t₀.

The logarithm of the capacity factor (log k) for the reference compounds is plotted against

their known logP values.

A linear regression analysis is performed on this plot to generate a standard calibration

curve.

logP Determination: The log k value for PPD-1 is calculated from its retention time and then

interpolated into the linear regression equation of the standard curve to determine its logP

value.[7]
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Visualization of Workflows and Pathways
Visual diagrams are crucial for understanding complex experimental processes and biological

mechanisms. The following diagrams were generated using Graphviz (DOT language) in

accordance with the specified requirements.

Experimental Workflow
The general workflow for the physicochemical characterization of a novel pyridazinone

derivative involves synthesis, purification, and a series of analytical tests.

Synthesis & Purification

Structural Confirmation

Physicochemical Profiling

Chemical Synthesis

Purification
(Crystallization/Chromatography)

Spectroscopic Analysis
(NMR, MS)

Melting Point Solubility (Shake-Flask) Lipophilicity (RP-HPLC) pKa Determination

Click to download full resolution via product page

Physicochemical characterization workflow for PPD-1.

Biological Signaling Pathway
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Many pyridazinone derivatives exhibit anti-inflammatory effects through the selective inhibition

of the Cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the production of pro-

inflammatory prostaglandins.

Arachidonic Acid
(from Cell Membrane)

COX-2 Enzyme
(Inducible Isoform)

Metabolized by

Prostaglandin H2 (PGH2)

Pro-inflammatory
Prostaglandins (PGE2, etc.)

Converted by
Synthases

Inflammation, Pain, Fever

PPD-1
(COX-2 Inhibitor)

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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